1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxy carbonyl group attached to a methoxypiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethanol derivative. This derivative is then reacted with methoxypiperidine under controlled conditions to form the desired compound. The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid is employed in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
(2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Uniqueness: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid stands out due to its specific structural features and reactivity
Biological Activity
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid, commonly referred to as Fmoc-4-methoxypiperidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C₁₉H₁₇NO₄
- Molecular Weight : 323.34 g/mol
- CAS Number : 1025434-04-1
- Structure : The compound features a piperidine ring, a methoxy group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Antibacterial Properties
Research has indicated that derivatives of this compound exhibit notable antibacterial activity. A related study on similar compounds demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs were found to outperform traditional antibiotics like ofloxacin and ciprofloxacin in mouse models infected with Staphylococcus aureus and Pseudomonas aeruginosa .
Cytotoxicity and Safety Profile
The cytotoxic effects of the compound have been evaluated in various studies. In vitro assays showed that while certain derivatives exhibited antibacterial properties, they also displayed cytotoxicity towards mammalian cells. This dual activity necessitates careful consideration when developing therapeutic applications .
The mechanism by which these compounds exert their antibacterial effects appears to involve the inhibition of bacterial topoisomerases. This inhibition disrupts DNA replication and transcription processes in bacteria, leading to cell death. Additionally, some studies have suggested that these compounds may induce oxidative stress within bacterial cells .
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A recent study focused on the efficacy of related carbazole derivatives against multidrug-resistant strains of Klebsiella pneumoniae and Escherichia coli. The results indicated significant reductions in bacterial load in infected mice models treated with these compounds, showcasing their potential as alternatives to conventional antibiotics in treating resistant infections .
Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGODWZOMIZKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879010-83-9 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.